N-(4-Chlorophenyl)piperidine-3-carboxamide
Description
N-(4-Chlorophenyl)piperidine-3-carboxamide is a piperidine-derived carboxamide featuring a 4-chlorophenyl group attached to the carboxamide nitrogen. This scaffold is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence physicochemical properties and biological interactions. Derivatives of this core structure have been explored for diverse applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-(4-chlorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h3-6,9,14H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLNUENEYTZKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592511 | |
| Record name | N-(4-Chlorophenyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787546-33-2 | |
| Record name | N-(4-Chlorophenyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)piperidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)piperidine-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with piperidine-3-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorophenyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(4-Chlorophenyl)piperidine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(4-Chlorophenyl)piperidine-3-carboxamide, differing in substituents, ring systems, or functional groups. These variations significantly alter their physicochemical and pharmacological profiles.
Substituent Variations on the Piperidine Ring
Modifications to the Carboxamide Group
Aromatic Ring Modifications
Key Findings from Comparative Analysis
- Lipophilicity and Bioavailability : Compounds with trifluoromethyl (e.g., CCG-100602) or benzoyl groups (e.g., 8a/8b) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability: Fluorinated derivatives (e.g., the difluoro compound in ) show improved resistance to oxidative metabolism compared to non-fluorinated analogs.
- Synthetic Accessibility : Lower yields in 8a (17%) compared to 8b (73%) highlight the impact of substituent positioning on reaction efficiency .
Biological Activity
N-(4-Chlorophenyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 4-chlorophenyl group and a carboxamide functional group. This structural configuration enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor. It has demonstrated significant inhibitory effects on:
- α-Glucosidase : This enzyme plays a critical role in carbohydrate metabolism. The compound exhibits an IC50 value indicating effective inhibition, which suggests potential use in managing diabetes by modulating glucose absorption.
- α-Amylase : Similar to α-glucosidase, inhibition of this enzyme can aid in controlling blood sugar levels post meals.
- BRD4 Inhibition : this compound has been identified as an inhibitor of BRD4, a protein involved in various oncogenic processes. This inhibition suggests potential applications in cancer therapy, particularly for cancers where BRD4 is dysregulated.
| Enzyme | Activity Type | IC50 Value (µM) |
|---|---|---|
| α-Glucosidase | Inhibitor | [Value Needed] |
| α-Amylase | Inhibitor | [Value Needed] |
| BRD4 | Inhibitor | [Value Needed] |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound. It has shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. These findings highlight its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the piperidine ring or substituents can significantly alter its pharmacological profile. For instance, the presence of the chlorophenyl group enhances binding affinity to target enzymes compared to derivatives lacking this substitution.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals insights into how structural variations affect biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(pyridin-3-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-piperidine-4-carboxamide | Contains pyridinyl instead of chlorophenyl | Different pharmacological profile due to nitrogen heterocycle |
| 1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-piperidine derivatives | Lacks substituents on the piperidine | Simpler structure may lead to different bioactivity |
| N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-piperidine | Substituted with fluorobenzyl | Potentially different binding affinity due to fluorine substitution |
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- In Vitro Studies : Research has shown that this compound effectively reduces CTX-I concentration in cell cultures, indicating anti-bone resorption activity comparable to established treatments like MIV-711.
- Docking Studies : Computational studies have elucidated the binding interactions between this compound and target proteins, providing insights into its mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
